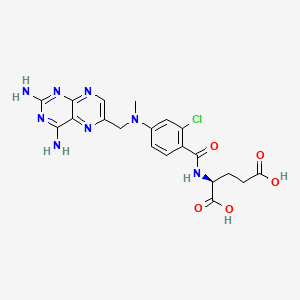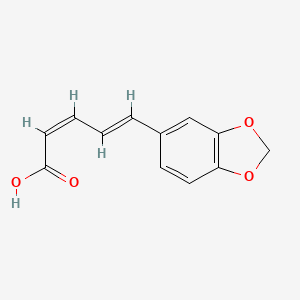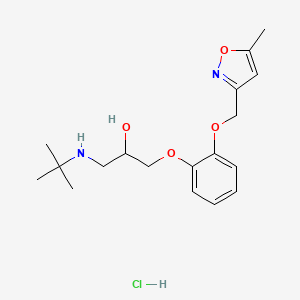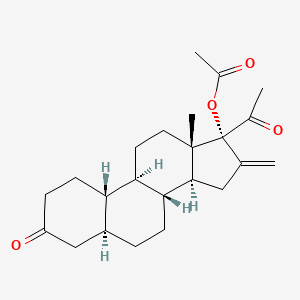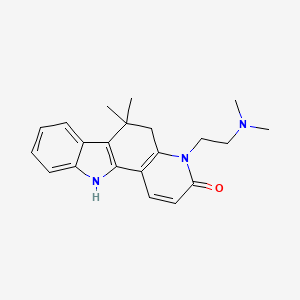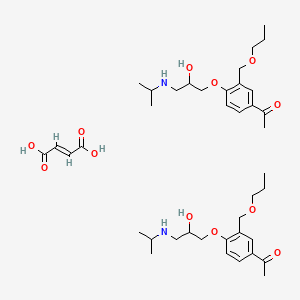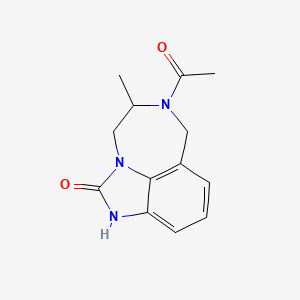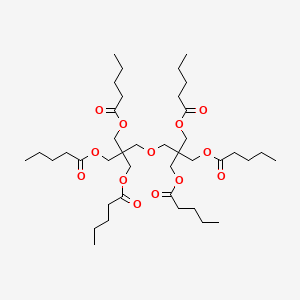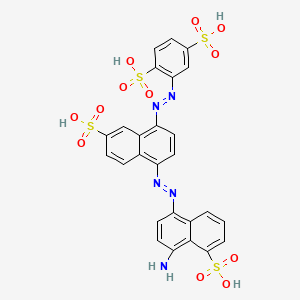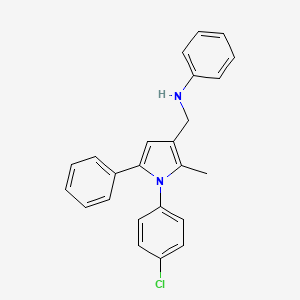
1H-Pyrrole-3-methanamine, 1-(4-chlorophenyl)-2-methyl-N,5-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-3-methanamine, 1-(4-chlorophenyl)-2-methyl-N,5-diphenyl- is a complex organic compound with a unique structure that includes a pyrrole ring, a chlorophenyl group, and multiple phenyl groups
Métodos De Preparación
The synthesis of 1H-Pyrrole-3-methanamine, 1-(4-chlorophenyl)-2-methyl-N,5-diphenyl- typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Chlorophenyl Group: This step may involve a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Addition of the Methyl and Phenyl Groups: These groups can be introduced through various substitution reactions, such as nucleophilic aromatic substitution or Grignard reactions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1H-Pyrrole-3-methanamine, 1-(4-chlorophenyl)-2-methyl-N,5-diphenyl- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro or carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed depend on the type of reaction and the specific conditions used.
Aplicaciones Científicas De Investigación
1H-Pyrrole-3-methanamine, 1-(4-chlorophenyl)-2-methyl-N,5-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-3-methanamine, 1-(4-chlorophenyl)-2-methyl-N,5-diphenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways.
Comparación Con Compuestos Similares
1H-Pyrrole-3-methanamine, 1-(4-chlorophenyl)-2-methyl-N,5-diphenyl- can be compared with other similar compounds, such as:
1H-Pyrrole-3-methanamine, 1-(4-chlorophenyl)-N-(cyclohexylmethyl)-2,5-dimethyl-: This compound has a similar structure but includes a cyclohexylmethyl group, which may alter its chemical and biological properties.
1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-N-phenyl-:
The uniqueness of 1H-Pyrrole-3-methanamine, 1-(4-chlorophenyl)-2-methyl-N,5-diphenyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
146204-77-5 |
|---|---|
Fórmula molecular |
C24H21ClN2 |
Peso molecular |
372.9 g/mol |
Nombre IUPAC |
N-[[1-(4-chlorophenyl)-2-methyl-5-phenylpyrrol-3-yl]methyl]aniline |
InChI |
InChI=1S/C24H21ClN2/c1-18-20(17-26-22-10-6-3-7-11-22)16-24(19-8-4-2-5-9-19)27(18)23-14-12-21(25)13-15-23/h2-16,26H,17H2,1H3 |
Clave InChI |
HLDJUHSXRQUNSL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)CNC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



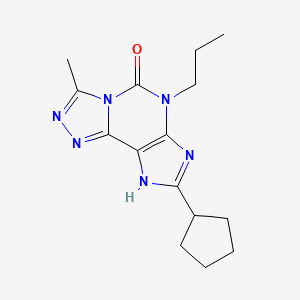
![(E)-but-2-enedioic acid;4-[4-(cyclopropylmethyl)-3-methylpiperazin-1-yl]-1-methyl-3,4,4a,8a-tetrahydro-2H-quinoline](/img/structure/B12784084.png)

